molecular formula C24H31NO6 B601610 Cis-Quaternary Acid CAS No. 1075727-04-6

Cis-Quaternary Acid

Cat. No.: B601610
CAS No.: 1075727-04-6
M. Wt: 429.52
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Description

Cis-Quaternary Acid (CQA), also referred to as "EP Impurity A" in pharmaceutical contexts, is a degradation product (DP) of cisatracurium besylate, a neuromuscular blocking agent used in anesthesia . Its molecular formula is C₃₀H₃₇NO₉S, with a molecular weight of 587.68 g/mol . As a quaternary ammonium compound (QAC), CQA retains structural features of its parent drug but lacks neuromuscular activity, making it pharmacologically inert .

Properties

IUPAC Name

3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3/t19-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAJSNWFIOPTKS-KBMIEXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075727-04-6
Record name (1R,2R)-2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075727046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-2-(2-CARBOXYETHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYLISOQUINOLINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX0EJM2FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of (R)-Tetrahydropapaverine

The process starts with racemic tetrahydropapaverine (compound II), which is treated with N-acetyl-L-leucine to form diastereomeric salts. Crystallization from acetone yields a 97:3 ratio of (R)- to (S)-tetrahydropapaverine-N-acetyl-L-leucinate. The (R)-enantiomer is subsequently liberated via basification, achieving enantiomeric excess (ee) >98%.

Quaternary Ammoniation and Anion Exchange

The resolved (R)-tetrahydropapaverine undergoes quaternization with methyl benzenesulfonate to form the bis-quaternary ammonium salt. Anion exchange with besylate (benzenesulfonate) completes the synthesis of cisatracurium besylate. This method highlights the necessity of chiral auxiliaries for achieving high stereopurity in cis-quaternary acids.

Lewis Acid-Promoted Cyclization for Cis-Vicinal Diphenylethylenes

A complementary strategy for constructing cis-oriented motifs involves Lewis acid-catalyzed annulations. The synthesis of cis-vicinal diphenylethylenes via oxotriphenylhexanoate (OTHO) cyclization exemplifies this approach.

Substrate Design and Reaction Mechanism

OTHO derivatives, preconfigured with a trans-vicinal diphenylethylene moiety, undergo Dieckmann condensation in the presence of BBr₃ or BCl₃ (Table 1). The Lewis acid coordinates to the ester carbonyl, facilitating enolate formation and subsequent 5-exo-trig cyclization. This step converts the trans-configured starting material into a cis-vicinal diketone with >95% diastereoselectivity.

Table 1. Optimization of Lewis Acid Conditions for OTHO Cyclization

EntryLewis AcidEquiv.Time (h)Yield (%)
1BBr₃1.5380
2BCl₃2.04865
3AlCl₃2.024<5

Post-Cyclization Functionalization

The resulting cis-diketones serve as intermediates for further derivatization:

  • Bromination at C-2 using Br₂ in CH₂Cl₂ yields dibrominated products with retention of cis geometry.

  • Selenylation with N-(phenylseleno)phthalimide followed by oxidative elimination produces α,β-unsaturated carbonyls.

Diastereoselective Reduction of Cyclobutane Derivatives

The synthesis of cis-1,3-disubstituted cyclobutane carboxylic acids , such as the scaffold in TAK-828F, employs stereocontrolled reductions.

Sodium Borohydride-Mediated Reduction

A key step involves the reduction of cyclobutane diketone 16 to 17 using NaBH₄ in tetrahydrofuran (THF) at -5°C (Table 2). Acidic impurities are rigorously controlled to enhance diastereomeric ratio (dr) during recrystallization.

Table 2. Solvent and Temperature Effects on Diastereoselectivity

EntrySolventTemp (°C)dr (17:18)Yield (%)
1THF-512:180
2EtOAc58:1100
3MeOH55:188

Process Optimization for Scalability

Industrial-scale production avoids column chromatography by leveraging solubility differences. Recrystallization from ethyl acetate increases dr to >20:1, achieving 39% overall yield from intermediate 2 .

Comparative Analysis of Synthetic Routes

Efficiency and Stereochemical Control

  • Chiral resolution (Method 1) offers high enantiopurity but requires costly chiral auxiliaries.

  • Lewis acid cyclization (Method 2) provides excellent diastereoselectivity for aromatic cis-motifs but limits substrate scope to preconfigured OTHO derivatives.

  • Diastereoselective reduction (Method 3) is scalable and solvent-tunable but demands precise control of reaction conditions to avoid byproducts.

Industrial Applicability

Method 3’s chromatography-free workflow and Method 1’s compatibility with continuous crystallization make them preferable for large-scale synthesis. In contrast, Method 2’s reliance on stoichiometric BBr₃ poses challenges for green chemistry initiatives.

Chemical Reactions Analysis

Types of Reactions: Cis-Quaternary Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Medicinal Chemistry

Imaging Agents
Cis-quaternary acids are significant in the development of imaging agents for positron emission tomography (PET). For example, cis-4-[18F]fluoro-L-proline has been utilized to detect diseases such as pulmonary fibrosis and various carcinomas. The synthesis of these compounds involves nucleophilic fluorination of 4-hydroxy-L-proline derivatives, which allows for the investigation of abnormal collagen biosynthesis in conditions like liver cirrhosis and lung fibrosis .

Peptide Synthesis
Quaternary amino acids derived from cis-quaternary acids are crucial for modifying and stabilizing peptide structures. They can replace conventional amino acids in solid-phase peptide synthesis (SPPS), allowing for enhanced functionality without altering the peptide's overall structure. This capability has been demonstrated with various aromatic amino acids, where the introduction of quaternary residues has shown to maintain or even enhance the helicity of peptides .

Biochemical Applications

Enzyme Catalysis
Cis-quaternary acids play a role in enzyme catalysis, particularly in the activity of dehalogenases. For instance, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been characterized for its ability to process cis-3-haloacrylates but not their trans counterparts, showcasing a distinct substrate specificity. This enzyme catalyzes the hydrolytic dehalogenation process leading to malonate semialdehyde, indicating potential applications in bioremediation and synthetic biology .

Synthetic Methodologies

Synthesis Techniques
Recent advancements in synthetic methodologies have enabled efficient production of cis-quaternary acids. For example, scalable synthesis techniques have been developed that avoid intermediate chromatographic purification, allowing for high-yield production directly usable in peptide synthesis. This includes methods that utilize microwave irradiation for rapid hydrolysis and the generation of quaternary amino acids .

Case Studies

Study Application Findings
Study 1Imaging AgentsDeveloped automated radiosynthesis methods for cis-4-[18F]fluoro-L-proline with high selectivity and yield .
Study 2Peptide SynthesisDemonstrated incorporation of quaternary amino acids into peptides without significant loss of structural integrity .
Study 3Enzyme CharacterizationCharacterized cis-CaaD revealing distinct enzymatic properties compared to its trans counterpart, indicating unique catalytic pathways .

Mechanism of Action

The mechanism of action of Cis-Quaternary Acid involves its interaction with cholinergic receptors in motor end-plate neurons. By binding competitively to these receptors, it blocks the action of acetylcholine, preventing the development of an end-plate potential. This results in the inhibition of neuromuscular transmission, leading to muscle relaxation .

Comparison with Similar Compounds

Analytical and Regulatory Considerations

Detection and Quantification

CQA and related DPs are monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). highlights semi-quantitative methods for impurity profiling, emphasizing the need to distinguish CQA from laudanosine due to the latter’s toxicity . Challenges in analysis include:

  • Matrix Interference : Extraction of DPs from drug formulations may alter their chemical states, leading to incomplete recovery .
  • Sensitivity : Low detection limits (e.g., <0.1% for toxic DPs) are required to meet USP standards .
Stability and Degradation Pathways

CQA forms via hydrolysis of cisatracurium under basic conditions. Its stability is influenced by:

  • pH : Degradation accelerates at extremes (pH <3 or >9) .
  • Temperature : Storage at 25°C minimizes DP formation compared to elevated temperatures .

Research Findings and Implications

Structural-Activity Relationship: The absence of neuromuscular blocking activity in CQA correlates with its lack of a bis-benzylisoquinolinium backbone, a feature critical to cisatracurium’s mechanism .

Regulatory Compliance: USP’s 4.3% threshold for CQA balances analytical feasibility and safety, though stricter controls apply to laudanosine .

Analytical Challenges : Co-elution of DPs in HPLC necessitates advanced hyphenated techniques (e.g., LC-MS/MS) for accurate quantification .

Biological Activity

Cis-quaternary acids, a subclass of quaternary ammonium compounds (QACs), have garnered significant attention in recent years due to their diverse biological activities. This article explores the biological activity of cis-quaternary acids, focusing on their antimicrobial properties, mechanisms of action, and potential applications in various fields.

Overview of Cis-Quaternary Acids

Cis-quaternary acids are characterized by a quaternary ammonium structure where the nitrogen atom is bonded to four organic groups. These compounds are often synthesized for their surface-active properties and biological efficacy against a range of microorganisms. Their unique structural features contribute to their effectiveness as antimicrobial agents.

Antimicrobial Activity

Cis-quaternary acids exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can disrupt microbial cell membranes, leading to cell lysis.

Minimum Inhibitory Concentration (MIC) Data

The effectiveness of various cis-quaternary acids has been quantified through MIC studies. The following table summarizes the MIC values for selected cis-quaternary acids against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Cis-Quaternary Acid AStaphylococcus aureus12.5
This compound BEscherichia coli2.5
This compound CPseudomonas aeruginosa250
This compound DListeria monocytogenes100

These results indicate that cis-quaternary acids can be effective against a variety of pathogens, with some exhibiting lower MIC values than traditional antibiotics .

The mechanism by which cis-quaternary acids exert their antimicrobial effects primarily involves disruption of the microbial cell membrane. The amphiphilic nature of these compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell death.

  • Membrane Disruption : The hydrophobic tails of cis-quaternary acids interact with the lipid components of bacterial membranes, causing structural destabilization.
  • Intracellular Leakage : As membrane integrity is compromised, essential intracellular components leak out, resulting in cell death.
  • Biofilm Inhibition : Some studies have shown that cis-quaternary acids can inhibit biofilm formation, which is crucial for the survival of many pathogenic bacteria in clinical settings .

Case Studies

Several case studies highlight the practical applications of cis-quaternary acids in medical and environmental contexts:

  • Case Study 1 : A study demonstrated that a novel this compound derivative significantly reduced biofilm formation in Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections associated with biofilms .
  • Case Study 2 : Research on the environmental impact of cis-quaternary acids showed their efficacy in reducing microbial populations in wastewater treatment facilities, suggesting their use as biocides in environmental applications .

Toxicological Considerations

While cis-quaternary acids show promising biological activity, their toxicological profiles must be carefully evaluated. Studies have indicated that some derivatives may exhibit cytotoxicity at higher concentrations, necessitating further investigation into their safety profiles for human use .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing Cis-Quaternary Acid with high stereochemical purity?

  • Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity) and chiral catalysts to enhance stereoselectivity. Purification via recrystallization or chiral column chromatography is critical to isolate the cis isomer. Experimental protocols must document reagent ratios, reaction times, and purification steps in detail to ensure reproducibility . Statistical optimization methods, such as Design of Experiments (DOE), can systematically identify factors influencing yield and purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are gold standards for confirming stereochemistry and molecular structure. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can assess enantiomeric purity. Researchers should cross-validate results with multiple techniques and report detection limits, solvent systems, and calibration standards to ensure accuracy .

Q. How can researchers ensure the reproducibility of stability studies for this compound in aqueous solutions?

  • Methodological Answer : Stability studies should specify pH, temperature, and ionic strength conditions, with aliquots sampled at intervals for analysis via UV-Vis spectroscopy or mass spectrometry. Control experiments (e.g., inert atmosphere vs. ambient conditions) can isolate degradation pathways. Data must include error margins and statistical significance tests (e.g., t-tests) to confirm robustness .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and reaction pathways, while Molecular Dynamics (MD) simulations explore solvent effects. Researchers should validate models against experimental kinetics data and report basis sets, solvation models, and convergence criteria. Open-source tools like Gaussian or ORCA are recommended for transparency .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Researchers should:

  • Re-examine experimental conditions (e.g., temperature during NMR acquisition).
  • Perform ab initio calculations incorporating solvent models (e.g., COSMO).
  • Use heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguous assignments.
    Transparent reporting of computational parameters and raw spectral data is essential for peer validation .

Q. How should hypothesis-driven studies investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., alkyl chains, functional groups) and assays measuring binding affinity/enzymatic activity. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure focused hypotheses. Dose-response curves and molecular docking simulations can link structural features to activity, with rigorous controls for false positives (e.g., counter-screening against unrelated targets) .

Q. What experimental designs are optimal for probing the thermodynamic stability of this compound under varying environmental conditions?

  • Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies enthalpy changes, while Differential Scanning Calorimetry (DSC) measures phase transitions. Accelerated stability testing under extreme conditions (e.g., high humidity, UV exposure) should follow ICH guidelines. Data analysis must include Arrhenius plots to extrapolate shelf-life, with error propagation analysis for confidence intervals .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on the catalytic activity of this compound in peer-reviewed manuscripts?

  • Methodological Answer : Contradictory results should be discussed in the context of experimental variables (e.g., catalyst loading, substrate scope). Tables comparing turnover numbers (TON), yields, and conditions across studies are critical. Sensitivity analyses or Bayesian statistics can quantify uncertainty. Supplemental materials should include raw datasets and instrument calibration logs to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.